N-Formyl-L-histidine
Overview
Description
N-Formyl-L-histidine is a derivative of the amino acid histidine, characterized by the presence of a formyl group attached to the nitrogen atom of the imidazole ring. This compound has a molecular formula of C7H9N3O3 and a molecular weight of 183.16 g/mol . It is known for its binding affinity to histidyl-tRNA synthetase and its role as a competitive inhibitor of L-histidine ammonia-lyase .
Mechanism of Action
Target of Action
N-Formyl-L-histidine shows a competitive inhibition against L-histidine ammonia-lyase . It also shows binding affinity to histidyl-tRNA synthetase with a Ki value of 4.6 μM . These enzymes play crucial roles in the histidine degradation pathway and protein synthesis, respectively.
Mode of Action
This compound interacts with its targets by binding to their active sites, thereby inhibiting their function. For instance, it competitively inhibits L-histidine ammonia-lyase, preventing the conversion of L-histidine to urocanic acid . It also binds to histidyl-tRNA synthetase, potentially affecting protein synthesis .
Biochemical Pathways
This compound is involved in the histidine degradation pathway. In this pathway, L-histidine is initially converted to urocanate and ammonia by histidine ammonia-lyase (HutH1). Urocanase (HutU) then transforms urocanate to L-5-imidazolone-4-propionate, which is subsequently hydrolyzed to N-formimino-L-glutamate by imidazolone propionate amidohydrolase (HutI) . This compound is a product of this pathway and can further be processed by other enzymes .
Pharmacokinetics
The pharmacokinetics of l-histidine, a related compound, have been investigated
Result of Action
The action of this compound results in the inhibition of L-histidine ammonia-lyase, thereby preventing the formation of urocanic acid from L-histidine . This could potentially disrupt the histidine degradation pathway and affect the levels of histidine and its metabolites in the body .
Biochemical Analysis
Biochemical Properties
N-Formyl-L-histidine has been shown to bind to histidyl-tRNA synthetase with a Ki value of 4.6 μM . It also exhibits competitive inhibition against L-histidine ammonia-lyase, inhibiting the formation of urocanic acid from L-histidine with a Ki value of 4.26 mM .
Cellular Effects
It is known that histidine, the parent compound of this compound, plays a crucial role in protein synthesis and is involved in numerous cellular processes .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interactions with enzymes such as histidyl-tRNA synthetase and L-histidine ammonia-lyase . By binding to these enzymes, this compound can influence their activity and thus affect various biochemical reactions .
Temporal Effects in Laboratory Settings
It is known that the growth rate on this compound depends greatly on its concentration in the medium .
Metabolic Pathways
This compound is involved in the histidine metabolism pathway . It interacts with enzymes such as histidyl-tRNA synthetase and L-histidine ammonia-lyase, which play crucial roles in this metabolic pathway .
Subcellular Localization
It is known that histidine, the parent compound of this compound, plays a crucial role in protein synthesis and is involved in numerous cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Formyl-L-histidine can be synthesized through the formylation of L-histidine. One common method involves the reaction of L-histidine with formic acid under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid, to facilitate the formylation process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale formylation reactions using formic acid and L-histidine. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also include purification steps such as crystallization or chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: N-Formyl-L-histidine undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: this compound can be converted to this compound carboxylic acid.
Reduction: this compound can be reduced to N-hydroxymethyl-L-histidine.
Substitution: Various substituted imidazole derivatives can be formed depending on the electrophile used.
Scientific Research Applications
N-Formyl-L-histidine has several applications in scientific research:
Comparison with Similar Compounds
N-Formyl-α-L-histidine: Another formylated histidine derivative with similar properties but different biological activities.
Histidylhistidine: A dipeptide of histidine with distinct biochemical roles.
Carnosine (β-alanylhistidine): A dipeptide with antioxidant properties and different physiological functions.
Uniqueness: N-Formyl-L-histidine is unique due to its specific binding affinity to histidyl-tRNA synthetase and its role as a competitive inhibitor of L-histidine ammonia-lyase. These properties make it a valuable compound for studying enzyme inhibition and protein synthesis regulation .
Properties
IUPAC Name |
2-formamido-3-(1H-imidazol-5-yl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c11-4-10-6(7(12)13)1-5-2-8-3-9-5/h2-4,6H,1H2,(H,8,9)(H,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQVSLVQIFFQQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15191-21-6 | |
Record name | NSC334340 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334340 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.